molecular formula C24H28N4O4S2 B2524362 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate CAS No. 953001-36-0

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate

Cat. No. B2524362
CAS RN: 953001-36-0
M. Wt: 500.63
InChI Key: IQOWGLWVLQERKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel series of benzothiazole bearing 1,2,3-triazole derivatives are synthesized, and their structures are confirmed by 1H and 13C NMR .


Molecular Structure Analysis

The molecular formula of the compound is C25H30N4O4S2. The molecular weight is 514.66.


Chemical Reactions Analysis

The synthesized compounds are tested for their anticancer activity towards human cancer cell lines including MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian) and demonstrate moderate to high activity .

Scientific Research Applications

Anticancer Activity

This compound has shown promising results in the field of cancer research. Its unique structure allows it to interact with specific cancer cell receptors, inhibiting their growth and proliferation. Studies have demonstrated its potential in targeting various cancer types, including breast and lung cancer .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. It can potentially protect neurons from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls and inhibit enzyme activity makes it a valuable candidate for developing new antibiotics .

Anti-inflammatory Applications

Studies have shown that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

Cardiovascular Research

In cardiovascular research, this compound has been investigated for its ability to modulate blood pressure and heart rate. Its interaction with specific receptors in the cardiovascular system suggests potential applications in treating hypertension and arrhythmias.

Antioxidant Activity

The compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and has implications in aging research and the treatment of oxidative stress-related diseases.

Molecular Imaging

In the field of molecular imaging, this compound is used as a contrast agent. Its unique chemical properties allow it to enhance the visibility of specific tissues or organs during imaging procedures, aiding in the diagnosis and monitoring of diseases.

These applications highlight the versatility and potential of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate in various fields of scientific research.

SpringerLink SpringerLink SpringerLink BenchChem BenchChem Smolecule

Safety and Hazards

The compound posed moderate toxicity against HeLa cells as evidenced by the high percentage of cell viability (around 60%) at the QSI concentrations of less than 200 μg mL −1 .

properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-pyrrolidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S2/c1-2-26-13-15-27(16-14-26)24-25-21-10-7-19(17-22(21)33-24)32-23(29)18-5-8-20(9-6-18)34(30,31)28-11-3-4-12-28/h5-10,17H,2-4,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOWGLWVLQERKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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